1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea
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Description
1-(2-methoxyethyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C14H22N2O3S and its molecular weight is 298.4. The purity is usually 95%.
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Scientific Research Applications
Hydrogel Formation and Physical Property Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound similar in structure to the requested chemical, has been studied for its ability to form hydrogels in various acids. The gels’ morphology and rheology are influenced by the anion's identity, offering a method to tune their physical properties. This research is significant in understanding the elasticity and stability of hydrogels formed by urea derivatives (Lloyd & Steed, 2011).
Acetylcholinesterase Inhibitory Activity
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, structurally related to the requested compound, have been synthesized and evaluated for their antiacetylcholinesterase activity. This research explored the optimization of spacer length and conformational flexibility, providing insights into how similar urea derivatives could interact with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Iron(III) Complex Formation
Research involving N-Hydroxyamide-Containing Heterocycles, which include urea derivatives, focused on their ability to form complexes with iron(III). These studies provide a foundation for understanding the metal-binding properties of similar compounds, although the stability constants of these complexes were lower than that of natural ferrioxamine B (Ohkanda et al., 1993).
Synthesis of p-Aminobenzoic Acid Diamides
The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and related compounds, similar to the requested chemical, has been studied. This research is significant for understanding the reaction mechanisms and product formation of urea derivatives in organic synthesis (Agekyan & Mkryan, 2015).
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-18-9-6-15-14(17)16-13(12-3-2-10-20-12)11-4-7-19-8-5-11/h2-3,10-11,13H,4-9H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIMZLFLCIZULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC(C1CCOCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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